2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid typically involves the reaction of o-phenylenediamine with 5-methoxysalicaldehyde. This reaction is carried out under controlled conditions, often using solvents such as ethanol or methanol, and is facilitated by the presence of catalysts or acidic conditions to promote the formation of the desired product . The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial receptors, inhibiting their function and leading to antimicrobial effects . Additionally, it may interact with enzymes and other proteins, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxyphenyl)nicotinic acid: Similar in structure but lacks the methoxy group on the phenyl ring.
5-Hydroxy-3-pyridinecarboxylate: Shares the nicotinic acid moiety but differs in the substitution pattern on the aromatic ring.
Uniqueness
2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid is unique due to the presence of both the hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-10-4-2-3-8(5-10)9-6-11(13(16)17)12(15)14-7-9/h2-7H,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIODFSOXQDSBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604769 | |
Record name | 5-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76876-88-5 | |
Record name | 1,2-Dihydro-5-(3-methoxyphenyl)-2-oxo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76876-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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